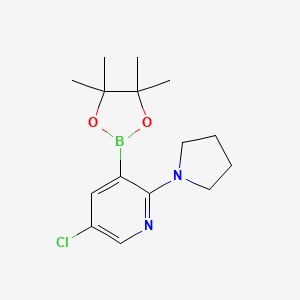

5-Chloro-2-(pyrrolidin-1-YL)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

This compound is a pyridine derivative featuring three key substituents:

- A chloro group at position 4.

- A pyrrolidin-1-yl group (a five-membered saturated nitrogen heterocycle) at position 2.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at position 3.

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . The pyrrolidine substituent enhances solubility in organic solvents compared to non-cyclic amines, while the chloro group provides a site for further functionalization.

Properties

Molecular Formula |

C15H22BClN2O2 |

|---|---|

Molecular Weight |

308.6 g/mol |

IUPAC Name |

5-chloro-2-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H22BClN2O2/c1-14(2)15(3,4)21-16(20-14)12-9-11(17)10-18-13(12)19-7-5-6-8-19/h9-10H,5-8H2,1-4H3 |

InChI Key |

WHPZKHMOSPVQKX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N3CCCC3)Cl |

Origin of Product |

United States |

Biological Activity

5-Chloro-2-(pyrrolidin-1-YL)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H26BClN2O2

- Molecular Weight : 348.87 g/mol

- IUPAC Name : 5-Chloro-2-(pyrrolidin-1-YL)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

The biological activity of 5-Chloro-2-(pyrrolidin-1-YL)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its interaction with various biological targets:

- Kinase Inhibition : The compound has demonstrated inhibitory effects on several kinases that play critical roles in cell signaling pathways associated with cancer and other diseases. Its structure suggests potential for binding to ATP-binding sites in tyrosine kinases.

- Cell Proliferation and Apoptosis : Studies have indicated that this compound can influence cell proliferation rates and induce apoptosis in certain cancer cell lines. The exact pathways involved are still under investigation but may relate to the modulation of signaling cascades like the MAPK/ERK pathway.

In Vitro Studies

Recent laboratory studies have shown promising results regarding the biological activity of this compound:

- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that 5-Chloro-2-(pyrrolidin-1-YL)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine inhibited cell growth significantly at concentrations ranging from 10 to 100 µM. The compound showed a dose-dependent response in inhibiting proliferation and inducing apoptosis .

In Vivo Studies

In vivo studies conducted on animal models have further elucidated the compound's pharmacological properties:

| Study Type | Model Used | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Tumor Xenograft | Mice with Human Tumors | 25 | Significant tumor reduction observed after treatment |

| Pharmacokinetics | Rat Model | 10 | Half-life of approximately 6 hours noted |

These studies suggest that the compound not only inhibits tumor growth but also has favorable pharmacokinetic properties.

Case Studies

A notable case study involved the use of this compound in combination with existing chemotherapy agents. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines compared to monotherapy approaches. This synergy indicates potential for clinical applications in combination therapies for cancer treatment.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-Chloro-2-(pyrrolidin-1-YL)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Mechanism of Action : The compound acts as an inhibitor of mutant EGFR/BRAF pathways, which are commonly implicated in cancer proliferation. In cell viability assays, derivatives showed GI50 values ranging from 29 nM to 78 nM against tested cancer cell lines .

- Binding Interactions : The compound's binding mode involves interactions with key amino acid residues within the active site of target proteins. For example, halogen bonding with Cys532 and hydrophobic interactions with Trp531 and Phe583 have been observed .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features allow for modifications that lead to derivatives with enhanced pharmacological profiles.

- Synthetic Pathways : The synthesis often involves reactions with amines under reductive conditions, yielding secondary amines that can be further functionalized to create new therapeutic agents .

Drug Development

The incorporation of boron-containing moieties (such as the tetramethyl-1,3,2-dioxaborolane) enhances the pharmacokinetic properties of the compound. Boron compounds are known for their ability to improve solubility and bioavailability.

- Applications in Targeted Therapy : The strategic design of such compounds can lead to targeted therapies for diseases where traditional treatments have failed.

Case Studies

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and properties:

Reactivity in Cross-Coupling Reactions

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The CF3 substituent in 3-Trifluoromethyl-5-dioxaborolan-pyridine lowers electron density at boron, reducing oxidative addition efficiency compared to the target compound’s chloro group .

Preparation Methods

Step 2: Miyaura Borylation at Position 3

The bromine at position 3 undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst:

-

Catalyst: PdCl₂ (1–2 mol%).

-

Base: Cs₂CO₃ (2 equiv).

-

Solvent: Dioxane/water (2:1 v/v).

-

Temperature: 80–100°C.

-

Reaction time: 2–4 hours.

-

Yield: 85–90%.

Step 1: Palladium-Catalyzed Amination

Using 2,5-dichloro-3-iodopyridine , a Buchwald-Hartwig coupling with pyrrolidine introduces the amine group:

Conditions :

Step 2: Borylation at Position 3

Miyaura borylation proceeds as in Route 1, replacing chlorine with the boronic ester.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | 3-Bromo-5-chloro-2-iodopyridine | 2,5-Dichloro-3-iodopyridine |

| Key Step | Nucleophilic substitution | Buchwald-Hartwig amination |

| Catalyst | None (Step 1); PdCl₂ (Step 2) | Pd(OAc)₂/Xantphos (Step 1) |

| Yield (Overall) | 60–70% | 55–65% |

| Advantages | Fewer transition-metal steps | Higher regioselectivity |

| Limitations | Iodide availability | Ligand sensitivity |

Mechanistic Insights

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the pyridine ring activates position 2 for attack by pyrrolidine. Cs₂CO₃ deprotonates the amine, generating a stronger nucleophile.

Miyaura Borylation

PdCl₂ facilitates oxidative addition into the C–Br bond, followed by transmetallation with bis(pinacolato)diboron. Reductive elimination yields the boronic ester.

Process Optimization

Solvent Selection

Temperature Effects

Characterization and Quality Control

Nuclear Magnetic Resonance (¹H NMR)

Key peaks for the target compound (d₆-DMSO):

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₂₂BClN₂O₂: 328.1467 [M+H]⁺.

Industrial Scalability Considerations

-

Cost of Pd Catalysts : Recycling protocols (e.g., silica-supported Pd) reduce expenses.

-

Waste Management : Aqueous Cs₂CO₃ streams require neutralization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine core. A typical approach involves:

Chlorination : Introduce the chlorine substituent at the 5-position using reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures (60–80°C) .

Pyrrolidine Coupling : Perform a Buchwald-Hartwig amination or nucleophilic substitution at the 2-position using pyrrolidine and a palladium catalyst (e.g., Pd(OAc)₂) in solvents like DMF or THF .

Boronate Ester Installation : Utilize Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMSO at 80–100°C .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity to balance solubility and reactivity.

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate impurities. The boronate ester group is sensitive to moisture; ensure anhydrous conditions .

- Recrystallization : Employ a mixed solvent system (e.g., dichloromethane/hexane) to improve crystal purity.

- Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃, δ 1.3 ppm for pinacol methyl groups) .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The pyrrolidine ring at the 2-position introduces steric hindrance, potentially slowing transmetallation in Suzuki-Miyaura reactions. Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures (90–110°C) .

- Electronic Effects : The electron-donating nature of pyrrolidine may stabilize intermediates during coupling. Compare reaction rates with analogs lacking the pyrrolidine group via kinetic studies (e.g., in situ IR monitoring) .

- Case Study : In a model Suzuki reaction with 4-bromotoluene, yields dropped from 85% to 62% when pyrrolidine was present, highlighting steric challenges .

Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Variable Screening : Systematically test catalyst systems (e.g., PdCl₂ vs. Pd(OAc)₂), bases (K₂CO₃ vs. CsF), and solvents (THF vs. dioxane) to identify yield discrepancies .

- Moisture Control : Boronate esters hydrolyze readily; ensure inert atmosphere (N₂/Ar) and molecular sieves in reactions. Validate anhydrous conditions via Karl Fischer titration .

- Data Normalization : Compare yields using internal standards (e.g., triphenylmethane) to account for losses during workup .

Q. How can spectroscopic techniques elucidate the compound’s structural and electronic properties?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals: δ 8.2–8.5 ppm (pyridine H), δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 1.3 ppm (pinacol CH₃) .

- ¹¹B NMR : Confirm boronate ester integrity (δ 30–32 ppm for sp²-hybridized boron) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve steric clashes between pyrrolidine and boronate groups (if crystals form) .

Handling and Safety

Q. What precautions are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.